2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O5S/c19-15-6-5-14(24(26)27)11-17(15)30(28,29)21-9-10-23-18(25)8-7-16(22-23)12-1-3-13(20)4-2-12/h1-8,11,21H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNQTTYWKLPSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.
Sulfonation and Chlorination: The nitrobenzene sulfonamide group is introduced through sulfonation, followed by chlorination to attach the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Pyridazinone vs. Pyrimidinone Derivatives
- Target Compound: Pyridazinone (six-membered ring with two adjacent nitrogen atoms).
- Patent Examples (EP 3 785 714 A1): Pyrimidinone cores (six-membered ring with two nitrogen atoms at positions 1 and 3) linked to pyridazinone via methyl groups. These derivatives, such as (3-((5-(3-chloro-5-cyanophenoxy)-6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)methyl)-5-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)methyl dihydrogen phosphate, include trifluoromethyl and cyano groups, enhancing metabolic stability but reducing solubility compared to the nitro group in the target compound .
Oxadiazine Derivatives
- 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: Feature a 1,3,5-oxadiazine ring, which is less aromatic than pyridazinone. The trichloromethyl group increases lipophilicity but may introduce synthetic challenges (e.g., dehydrosulfurization steps) absent in the target compound’s synthesis .
Substituent Effects
Fluorophenyl Groups
- The 4-fluorophenyl substituent is common in both the target compound and patented pyridazinone-pyrimidinone hybrids. Fluorine’s electronegativity enhances binding to hydrophobic pockets in biological targets, a shared feature across these compounds .
Sulfonamide vs. Phosphate Esters
- Patent Compounds : Phosphate esters (e.g., methyl dihydrogen phosphate ) improve aqueous solubility but are prone to enzymatic hydrolysis, unlike the more stable sulfonamide .
Nitro vs. Cyano/Trifluoromethyl Groups
- In contrast, 3-chloro-5-cyanophenoxy and trifluoromethyl groups in patent compounds prioritize steric bulk and metabolic resistance .
Physicochemical and Pharmacological Properties
Biological Activity
2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-nitrobenzenesulfonamide is a complex organic compound that has gained attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H17ClFN3O4S
- Molecular Weight : 421.87 g/mol
Synthesis
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazinone ring followed by the introduction of the fluorophenyl group and sulfonamide formation. Key reaction conditions include temperature, solvents, and catalysts to optimize yield and purity .
Antimicrobial Activity
Research indicates that compounds containing nitro and halogenated groups exhibit significant antimicrobial properties. Specifically, derivatives with chloro and nitro substituents have been shown to possess antileishmanial and antitrypanosomal activities. These properties are crucial for developing new treatments for neglected tropical diseases such as leishmaniasis and Chagas disease .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit or activate enzyme functions through binding interactions, leading to a cascade of biochemical events that result in therapeutic effects .
Case Studies
Q & A
Q. How can researchers optimize the synthesis of 2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-nitrobenzenesulfonamide to improve yield and purity?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions, condensation, and cyclization. Key parameters to optimize include:
- Temperature control : For example, maintaining low temperatures (0–5°C) during nitro-group introduction to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in sulfonamide bond formation.
- Catalyst use : Lewis acids like ZnCl₂ may accelerate pyridazine ring closure.
Analytical techniques such as HPLC (to monitor intermediates) and TLC (to track reaction progress) are critical for troubleshooting. Post-synthesis purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer: A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions, while 2D NMR (e.g., HSQC, HMBC) resolves complex coupling in the pyridazine and sulfonamide moieties.
- Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine and fluorine).
- HPLC-PDA : Assesses purity (>95% threshold for pharmacological studies).
- X-ray crystallography (if crystalline): Resolves absolute stereochemistry and crystal packing effects .
Q. How can researchers evaluate the compound’s solubility and stability under experimental conditions?
Methodological Answer:
- Solubility : Screen solvents (DMSO, ethanol, PBS) using UV-Vis spectroscopy at varying pH levels.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Light sensitivity : Expose to UV/visible light (300–700 nm) and quantify degradation products via LC-MS .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs).
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.
- QSAR modeling : Correlate structural features (e.g., nitro group electronegativity) with activity data from analogs .
Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation (via LC-MS/MS).
- Tissue distribution studies : Use radiolabeled compound (³H or ¹⁴C) to identify accumulation sites.
- Dose-response reevaluation : Adjust in vitro assays to mimic in vivo conditions (e.g., serum protein binding) .
Q. What experimental designs are recommended to elucidate the mechanism of action for observed anticancer activity?
Methodological Answer:
- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis or cell cycle).
- Western blotting : Quantify protein markers (e.g., caspase-3, Bcl-2).
- CRISPR-Cas9 knockouts : Validate target genes in isogenic cell lines.
- In vivo xenograft models : Monitor tumor regression with bioluminescent imaging .
Q. How can structural analogs guide SAR (Structure-Activity Relationship) studies for this compound?
Methodological Answer:
- Core modifications : Synthesize derivatives with altered pyridazine substituents (e.g., replacing nitro with cyano groups).
- Bioisosteric replacements : Substitute sulfonamide with carboxamide to assess polarity effects.
- 3D-QSAR : Align analogs using CoMFA/CoMSIA to map electrostatic and steric contributions .
Q. What strategies mitigate synthetic challenges in scaling up production for preclinical trials?
Methodological Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitration).
- DoE (Design of Experiments) : Optimize parameters (e.g., reagent stoichiometry, mixing speed) via response surface methodology.
- Green chemistry : Replace hazardous solvents (e.g., benzene) with cyclopentyl methyl ether (CPME) .
Data Analysis and Validation
Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Variable temperature NMR : Identify dynamic effects (e.g., rotational barriers in sulfonamide groups).
- Isotopic labeling : Introduce ¹⁵N or ¹⁹F to simplify splitting patterns.
- Crystallographic validation : Compare NMR-derived structures with X-ray data .
Q. What statistical methods validate reproducibility in biological assays?
Methodological Answer:
- Bland-Altman plots : Assess inter-lab variability in IC₅₀ measurements.
- ANOVA with post-hoc tests : Compare dose-response curves across replicates.
- Meta-analysis : Pool data from independent studies using random-effects models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
